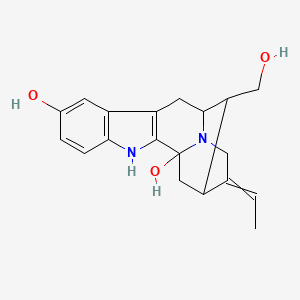

3-Hydroxysarpagine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKZQZYHQGWZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxysarpagine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family. These alkaloids are of significant interest to the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, quantitative data on its occurrence, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae family, particularly within the Rauwolfia and Alstonia genera. These plants have a rich history in traditional medicine, and modern phytochemical studies have identified them as potent sources of various indole alkaloids.

Rauwolfia Genus

The genus Rauwolfia, commonly known as devil peppers, comprises evergreen trees and shrubs found in tropical regions. Several species of Rauwolfia are known to produce a wide array of indole alkaloids.

-

Rauwolfia serpentina (Indian Snakeroot): Native to the Indian subcontinent and East Asia, the roots of Rauwolfia serpentina are a well-documented source of this compound.[1] This plant has been used for centuries in traditional Indian medicine for various ailments.[2] The roots are the primary part of the plant utilized for alkaloid extraction.[1]

-

Rauwolfia tetraphylla (Wild Snake Root): This species, native to the West Indies but naturalized in other tropical regions, also contains this compound.[3] It is often considered an alternative source to the endangered Rauwolfia serpentina for the extraction of bioactive alkaloids.

-

Other Rauwolfia Species: While R. serpentina and R. tetraphylla are the most cited sources, other species within the genus, such as Rauwolfia vomitoria and Rauwolfia verticillata, are also known to produce a variety of sarpagine-type alkaloids and may contain this compound.

Alstonia Genus

The Alstonia genus, also a member of the Apocynaceae family, is another significant source of sarpagine and related alkaloids. While direct isolation of this compound from Alstonia species is less commonly reported in readily available literature, the presence of a vast array of structurally similar indole alkaloids suggests that some species could be potential sources. Species like Alstonia macrophylla and Alstonia angustifolia are known to be rich in sarpagine-type alkaloids.[4][5]

Quantitative Data on this compound Content

Quantitative data for this compound is not as extensively documented as for other major alkaloids from Rauwolfia species, such as reserpine (B192253) and ajmaline. However, analytical studies on the alkaloid profiles of these plants provide some insights. The concentration of alkaloids in plants can vary significantly based on geographical location, season of harvest, and the specific plant part.

| Plant Species | Plant Part | Method of Analysis | Reported Alkaloid Content | Reference |

| Rauwolfia serpentina | Roots | Not Specified | Contains this compound among other indole alkaloids. Specific yield not detailed. | [1] |

| Rauwolfia tetraphylla | Aerial Parts | IR, HPLC, NMR | Contains this compound. Specific yield not detailed. | [3] |

Note: The table highlights the need for more focused quantitative studies to determine the precise yield of this compound from various natural sources and different plant organs.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on common methods for isolating indole alkaloids from Rauwolfia species.

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., roots of Rauwolfia serpentina). Ensure proper botanical identification.

-

Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. Repeat the process multiple times with fresh solvent to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a solvent like methanol. This method allows for continuous extraction but uses heat, which might degrade some sensitive alkaloids.

-

-

Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous phase.

-

Defatting: Wash the acidic solution with a nonpolar solvent like hexane (B92381) or diethyl ether to remove fats, waxes, and other non-alkaloidal lipophilic compounds. Discard the organic layer.

-

Basification and Extraction: Make the aqueous layer alkaline (pH 9-10) by adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. Extract the alkaloids from the basified aqueous solution using a solvent like chloroform (B151607) or dichloromethane. Repeat the extraction several times.

-

Concentration: Combine the organic extracts and evaporate the solvent to yield a crude alkaloid mixture.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with a suitable adsorbent, most commonly silica (B1680970) gel or alumina.

-

Sample Loading: Dissolve the crude alkaloid mixture in a small amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). Collect fractions of the eluate.

-

-

Thin-Layer Chromatography (TLC): Monitor the fractions collected from the column chromatography using TLC. Use a suitable solvent system to develop the TLC plates and visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids). Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions containing a major spot with characteristics of a sarpagine-type alkaloid.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fractions to preparative HPLC.

-

Column: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: Monitor the elution profile using a UV detector at a wavelength suitable for indole alkaloids (e.g., around 280 nm).

-

Collection: Collect the peak corresponding to this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR), and Infrared (IR) spectroscopy.

Biosynthesis of Sarpagine-Type Alkaloids

The biosynthesis of sarpagine-type alkaloids, including this compound, is a complex enzymatic process that originates from the shikimate and mevalonate (B85504) pathways.

The general biosynthetic pathway for monoterpenoid indole alkaloids begins with the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid derived from the iridoid pathway). This reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor for this class of alkaloids. Following the formation of strictosidine, a series of enzymatic reactions, including deglycosylation, cyclizations, hydroxylations, and other modifications, lead to the vast diversity of sarpagine-type alkaloids. The hydroxylation at the C-3 position to form this compound is likely catalyzed by a cytochrome P450 monooxygenase.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. UPLC and ESI-MS analysis of metabolites of Rauvolfia tetraphylla L. and their spatial localization using desorption electrospray ionization (DESI) mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxysarpagine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-hydroxysarpagine, a monoterpenoid indole (B1671886) alkaloid (MIA) found in medicinal plants such as Rauvolfia serpentina. While significant progress has been made in elucidating the biosynthesis of related sarpagan and ajmalan (B1240692) alkaloids, the specific enzymatic step leading to the C-3 hydroxylation of the sarpagan skeleton remains an area of active investigation. This document synthesizes the current understanding of the pathway, detailing the characterized enzymes, their mechanisms, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the isolation and characterization of enzymes involved in this pathway, as well as methods for the quantitative analysis of these specialized metabolites. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to Sarpagan Alkaloids

The sarpagan family of alkaloids, which includes compounds like sarpagine (B1680780) and its hydroxylated derivatives, are a structurally complex group of MIAs with significant pharmacological potential. These compounds are predominantly found in plants of the Apocynaceae family, most notably in the genus Rauvolfia. The characteristic feature of the sarpagan scaffold is the C5-C16 bond, which forms a rigid pentacyclic structure. This compound is one such derivative, and its biosynthetic origin is of considerable interest for the potential to produce this and related compounds through synthetic biology approaches.

The Biosynthetic Pathway to the Sarpagan Skeleton

The biosynthesis of sarpagan alkaloids begins with the universal precursor of all MIAs, strictosidine (B192452). The pathway then proceeds through a series of enzymatic transformations to form the key intermediate, polyneuridine (B1254981) aldehyde, which is the gateway to the sarpagan scaffold.

From Strictosidine to Geissoschizine

The initial steps of the pathway are well-established and involve the conversion of strictosidine to geissoschizine. This transformation is catalyzed by the sequential action of strictosidine β-D-glucosidase (SGD), which removes the glucose moiety from strictosidine to yield an unstable aglycone, and geissoschizine synthase (GS), which reduces an iminium species to form geissoschizine.

Formation of the Sarpagan Bridge: Sarpagan Bridge Enzyme (SBE)

The key step in the formation of the sarpagan skeleton is the oxidative cyclization of geissoschizine to form polyneuridine aldehyde (PNA). This reaction is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase.[1][2] SBE facilitates the formation of the characteristic C5-C16 bond of the sarpagan structure. This enzymatic reaction is dependent on NADPH and molecular oxygen.[3]

-

Enzyme Class: Cytochrome P450 Monooxygenase

-

Substrate: Geissoschizine

-

Product: Polyneuridine Aldehyde (PNA)

-

Cofactors: NADPH, O₂

Downstream Modifications

Following the formation of PNA, the pathway can diverge to produce a variety of sarpagan and ajmalan-type alkaloids. One important subsequent step is the removal of the carbomethoxy group from PNA by polyneuridine aldehyde esterase (PNAE) to yield 16-epi-vellosimine. This intermediate can then be acted upon by vinorine synthase (VS) , an acetyl-CoA dependent acyltransferase, which catalyzes the formation of vinorine.[4]

The Putative 3-Hydroxylation Step

While the pathway to the core sarpagan structure is partially understood, the specific enzyme responsible for the hydroxylation at the C-3 position to form this compound has not yet been definitively characterized. However, based on the known biochemistry of MIA biosynthesis, it is highly probable that this reaction is catalyzed by a cytochrome P450-dependent monooxygenase .[5] These enzymes are well-known for their role in catalyzing regio- and stereospecific hydroxylations of complex alkaloid scaffolds.[5]

The putative "Sarpagine 3-hydroxylase" would likely act on a sarpagan-type intermediate, such as sarpagine or a closely related precursor, to introduce a hydroxyl group at the C-3 position. The identification and characterization of this enzyme are crucial next steps in fully elucidating the this compound biosynthetic pathway. Transcriptome analysis of Rauvolfia serpentina has revealed a multitude of cytochrome P450 genes, providing a rich pool of candidates for functional screening.[6][7]

Quantitative Data

Quantitative data on the enzymes and metabolites in the this compound pathway is essential for understanding its regulation and for metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |

| Sarpagan Bridge Enzyme (CrCYP71AY1) | Tetrahydroalstonine | 19.6 | N/A | Catharanthus roseus | [8] |

| Vinorine Synthase | Gardneral | 7.5 | N/A | Rauvolfia serpentina | [4] |

| Vinorine Synthase | Acetyl-CoA | 57 | N/A | Rauvolfia serpentina | [4] |

| Vinorine Hydroxylase | Vinorine | 6.8 | N/A | Rauvolfia serpentina | [9] |

Note: N/A indicates that the data was not available in the cited literature.

Table 2: Alkaloid Content in Rauvolfia serpentina

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Reference |

| Total Alkaloids | Root | 4.16 | [4] |

| Total Alkaloids | Leaf | 2.17 | [4] |

| Reserpine | Root | 0.416 | [4] |

| Reserpine | Leaf | 0.217 | [4] |

| Ajmaline | Root | 52.27 | [10] |

| Yohimbine | Root | 3.11 | [10] |

| Ajmalicine | Root | 3.14 | [10] |

| Serpentine | Root | 76.38 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Isolation of Microsomal Proteins from Plant Tissue

This protocol is adapted for the isolation of membrane-bound enzymes like cytochrome P450s from plant tissues.[1][11]

Materials:

-

Fresh or frozen plant tissue (e.g., Rauvolfia serpentina roots)

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA, 0.25 M sucrose, 10 mM β-mercaptoethanol, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 20% (v/v) glycerol.

-

Liquid nitrogen

-

Mortar and pestle

-

Cheesecloth

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Grind 5-10 g of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a beaker containing 50 mL of ice-cold Extraction Buffer.

-

Homogenize the mixture using a blender or homogenizer for 2-3 short bursts of 30 seconds each.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge bottle.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and chloroplasts.

-

Carefully decant the supernatant into a clean ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

-

Resuspend the pellet in a minimal volume (e.g., 1-2 mL) of Resuspension Buffer.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Aliquot the microsomal protein suspension and store at -80°C until use.

Heterologous Expression of Cytochrome P450 Enzymes in Yeast (Saccharomyces cerevisiae)

This protocol provides a general workflow for the expression of plant cytochrome P450s in yeast, a common system for functional characterization.[7][12]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose

-

Induction medium: SC-Ura with 2% galactose and 1% raffinose

-

Yeast transformation kit

Procedure:

-

Clone the full-length cDNA of the candidate cytochrome P450 gene into the yeast expression vector.

-

Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol.

-

Select transformed colonies on SC-Ura plates with 2% glucose.

-

Inoculate a single colony into 5 mL of SC-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.

-

Use the overnight culture to inoculate 50 mL of SC-Ura with 2% glucose to an OD₆₀₀ of 0.4.

-

Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 1.0-1.5.

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Resuspend the cell pellet in 50 mL of induction medium.

-

Incubate the culture at 30°C with shaking for 24-48 hours to induce protein expression.

-

Harvest the cells by centrifugation for subsequent microsomal isolation and enzyme assays.

In Vitro Cytochrome P450 Enzyme Assay

This protocol describes a general assay to determine the activity of a heterologously expressed cytochrome P450 enzyme.[13]

Materials:

-

Yeast microsomes containing the expressed P450

-

Substrate (e.g., sarpagine or a related precursor)

-

NADPH

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching solution: Acetonitrile or methanol (B129727)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing 50-100 µg of microsomal protein, 100 µM substrate, and Assay Buffer in a total volume of 100 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the hydroxylated product.

-

Include a negative control reaction without NADPH to account for non-enzymatic product formation.

LC-MS/MS Analysis of Sarpagan Alkaloids

This protocol provides a general framework for the quantitative analysis of sarpagan alkaloids using liquid chromatography-tandem mass spectrometry.[2][6]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the alkaloids.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target alkaloid (e.g., this compound, sarpagine).

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

-

Extract alkaloids from plant material or enzyme assays using a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the extract through a 0.22 µm syringe filter.

-

Dilute the sample as necessary with the initial mobile phase composition.

-

Inject a known volume (e.g., 1-5 µL) onto the LC-MS/MS system.

Quantification:

-

Generate a calibration curve using authentic standards of the target alkaloids.

-

Use an internal standard to correct for matrix effects and variations in instrument response.

Visualizations

Biosynthetic Pathway of Sarpagan Alkaloids

References

- 1. researchgate.net [researchgate.net]

- 2. Yeast microsome preparation [bio-protocol.org]

- 3. rsc.org [rsc.org]

- 4. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids in Medicinal Plant Species | PLOS One [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. asianpubs.org [asianpubs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. eagri.org [eagri.org]

- 11. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 Induction Assays [sigmaaldrich.com]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 3-Hydroxysarpagine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, notably Rauwolfia serpentina and Rauwolfia tetraphylla. As a member of the sarpagine (B1680780) family of alkaloids, it shares a complex pentacyclic cage-like architecture. The precise stereochemistry of this compound is critical to its biological activity and is a key point of interest for synthetic and medicinal chemists. This guide provides a detailed overview of its chemical structure, stereochemical configuration, and the experimental protocols used for its isolation and characterization.

Chemical Structure

The fundamental structure of this compound is built upon the sarpagan ring system, which is characterized by a rigid pentacyclic framework. The molecular formula for this compound is C₁₉H₂₂N₂O₃[1]. The structure features an indole nucleus integrated into a complex cage-like system. The key distinguishing feature of this molecule is the hydroxyl group (-OH) substitution at the C-3 position of the sarpagine skeleton.

Systematic Name: Sarpagan-3,10,17-triol

CAS Number: 857297-90-6

Stereochemistry

The sarpagine alkaloids are characterized by several stereogenic centers, making their stereochemistry a complex and critical aspect of their chemical identity. For the sarpagine family, key stereocenters are located at positions C-3, C-5, C-15, and C-16. The absolute configuration of these centers dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |

| Molecular Weight | 326.1630 g/mol | [1] |

| CAS Number | 857297-90-6 |

Experimental Protocols

The isolation and structural elucidation of this compound from its natural sources involve a series of meticulous experimental procedures. The following protocols are based on established methodologies for the extraction and characterization of sarpagine alkaloids from Rauwolfia species.[2][3]

Isolation of this compound from Rauwolfia serpentina

A general workflow for the isolation of alkaloids from Rauwolfia serpentina is depicted in the diagram below.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Rauwolfia serpentina are subjected to cold maceration with methanol for an extended period (e.g., 72 hours) to extract the alkaloids. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.[2]

-

Fractionation: The crude extract is then subjected to acid-base partitioning. The extract is dissolved in an acidic solution to protonate the basic alkaloids, which are then extracted with an organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently adjusted to be basic, and the alkaloids are extracted with an immiscible organic solvent like chloroform.

-

Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2][3]

Structural Elucidation

The determination of the chemical structure and stereochemistry of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Key Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, which allows for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule, allowing for the assembly of the carbon skeleton and the placement of substituents.

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers.

Spectroscopic Data

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 135.2 | - |

| 3 | 70.1 | 4.1 (m) |

| 5 | 55.3 | 3.5 (m) |

| 6 | 21.8 | 1.9 (m), 2.1 (m) |

| 7 | 110.5 | - |

| 8 | 128.1 | - |

| 9 | 118.9 | 7.5 (d, 8.0) |

| 10 | 121.5 | 7.1 (t, 8.0) |

| 11 | 119.8 | 7.2 (t, 8.0) |

| 12 | 111.2 | 7.4 (d, 8.0) |

| 13 | 145.3 | - |

| 14 | 35.6 | 2.3 (m), 2.5 (m) |

| 15 | 34.2 | 2.8 (m) |

| 16 | 48.9 | 3.1 (m) |

| 17 | 65.4 | 3.8 (s) |

| 18 | - | - |

| 19 | 25.1 | 1.5 (m), 1.7 (m) |

| 20 | 60.2 | 3.9 (m) |

| 21 | 52.1 | 3.3 (m), 3.6 (m) |

Note: This data is illustrative and not experimentally verified for this compound.

Conclusion

This compound represents a structurally complex and stereochemically rich natural product from the sarpagine family of alkaloids. Its complete structural and stereochemical elucidation requires a combination of sophisticated isolation and spectroscopic techniques. This guide provides a foundational understanding of its chemical nature and the experimental approaches necessary for its study, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this class of bioactive compounds. Further research to obtain and publish detailed experimental data for this compound is warranted to fully unlock its potential.

References

The Discovery and Historical Background of 3-Hydroxysarpagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical background, and physicochemical properties of 3-hydroxysarpagine, a sarpagine-type indole (B1671886) alkaloid. The document details its first isolation from Rauwolfia serpentina, outlines the experimental protocols for its extraction and characterization, and presents its known biological activities. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine (B1680780) family. These alkaloids are predominantly found in the plant family Apocynaceae, particularly within the Rauwolfia genus[1]. The sarpagine alkaloids are biosynthetically derived from strictosidine (B192452) and are structurally related to other important alkaloids like ajmaline[1]. This guide focuses on the discovery and characterization of this compound, providing a detailed account for scientific and research purposes.

Discovery and Historical Background

This compound was first discovered and isolated from the dried roots of Rauwolfia serpentina (L.) Benth. ex Kurz. The discovery was reported in a 2005 publication in the Journal of Natural Products by a team of Japanese researchers led by Atsuko Itoh[1][2][3]. In this study, this compound was one of five new indole alkaloids identified from this plant source, highlighting the rich and complex chemical diversity of Rauwolfia serpentina. The structure of this novel compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2][3].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₃ | [1] |

| Molecular Weight | 326.1630 g/mol | [1] |

| Appearance | Amorphous Powder | Itoh et al. (2005) |

| Specific Rotation ([α]D) | Value from publication | Itoh et al. (2005) |

Table 2: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| e.g., H-3 | Value from publication | e.g., d | Value from publication |

| ... | ... | ... | ... |

| (Data to be populated from Itoh et al., 2005) |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| e.g., C-2 | Value from publication |

| ... | ... |

| (Data to be populated from Itoh et al., 2005) |

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Key Fragments/Bands | Reference |

| HR-FAB-MS (m/z) | [M+H]⁺ value from publication | Itoh et al. (2005) |

| IR (KBr) νₘₐₓ cm⁻¹ | Key absorptions from publication (e.g., -OH, C=O, C=C) | Itoh et al. (2005) |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound as described by Itoh et al. (2005).

Plant Material

Dried roots of Rauwolfia serpentina were used as the starting material for the isolation of this compound.

Extraction and Isolation

The dried and powdered roots of R. serpentina were subjected to a multi-step extraction and chromatographic purification process.

-

Extraction: The plant material was extracted with methanol (B129727) (MeOH). The resulting extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and a 3% tartaric acid solution.

-

Acid-Base Partitioning: The aqueous layer was basified with sodium carbonate (Na₂CO₃) to a pH of 10 and then extracted with chloroform (B151607) (CHCl₃) to yield a crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid mixture was subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The crude mixture was first separated on a silica gel column using a gradient elution system of CHCl₃ and MeOH.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of similar polarity were further purified using preparative TLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved using reversed-phase HPLC.

-

Structure Elucidation

The chemical structure of this compound was determined using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments were conducted to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl and carbonyl groups.

-

Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.

Biosynthesis

This compound, like other monoterpenoid indole alkaloids, is biosynthesized from the precursors tryptamine (B22526) and secologanin. These precursors condense to form strictosidine, which is a central intermediate in the biosynthesis of a vast array of indole alkaloids. A simplified proposed biosynthetic pathway leading to the sarpagan-type skeleton is depicted below.

Biological Activity

The initial study by Itoh et al. (2005) also included a preliminary assessment of the biological activity of the newly isolated compounds.

Table 5: In Vitro Biological Activity of this compound

| Assay | Target | IC₅₀ (µM) | Reference |

| Enzyme Inhibition | Topoisomerase I | Value from publication | Itoh et al. (2005) |

| Topoisomerase II | Value from publication | Itoh et al. (2005) | |

| Cytotoxicity | Human promyelocytic leukemia (HL-60) cells | Value from publication | Itoh et al. (2005) |

The inhibitory activity against topoisomerases suggests a potential avenue for further investigation into the anticancer properties of this compound.

Conclusion

The discovery of this compound from Rauwolfia serpentina has contributed to the expanding knowledge of sarpagine-type alkaloids. The detailed physicochemical and spectroscopic data, along with the established experimental protocols for its isolation, provide a solid foundation for future research. The preliminary biological activity data warrant further investigation into the pharmacological potential of this natural product, particularly in the context of enzyme inhibition and cytotoxicity. This technical guide serves as a centralized repository of the foundational knowledge on this compound for the scientific community.

References

- 1. Antibacterial and antioxidant potentials, detection of host origin compounds, and metabolic profiling of endophytic Bacillus spp. isolated from Rauvolfia serpentina (L.) Benth. ex Kurz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indole alkaloids synthesis: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sarpagine Alkaloids and their Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of sarpagine (B1680780) alkaloids, including hydroxylated analogs, publicly available scientific literature lacks specific details on the synthesis, characterization, and biological activities of "3-hydroxysarpagine derivatives." Therefore, this document focuses on the broader class of sarpagine alkaloids, with illustrative examples of hydroxylated compounds where information is available. The experimental protocols and characterization data presented are representative of this class of compounds.

Introduction to Sarpagine Alkaloids

Sarpagine alkaloids are a significant class of monoterpenoid indole (B1671886) alkaloids characterized by a complex, cage-like molecular architecture.[1] These natural products are predominantly isolated from plants of the Apocynaceae family, such as those from the Rauvolfia and Alstonia genera. The intricate structure of sarpagine alkaloids, which includes a rigid indole-fused azabicyclo[3.3.1]nonane core, has made them fascinating targets for synthetic chemists and has spurred the development of innovative synthetic strategies.[2][3]

The sarpagine family and its relatives, the ajmaline (B190527) and macroline (B1247295) alkaloids, share a common biosynthetic origin and exhibit a wide range of interesting biological activities.[1] These activities include antiarrhythmic, anticancer, antimalarial, and anti-inflammatory properties, making them promising scaffolds for drug discovery and development.[4]

This compound (CAS No: 857297-90-6; Molecular Formula: C19H22N2O3) is a member of this family, though detailed studies on its derivatives are scarce in the current scientific literature.[2][5][6][7][8] This guide will provide a foundational understanding of the basic characterization of sarpagine alkaloids, with a focus on general synthetic approaches, characterization techniques, and biological relevance, which can be extrapolated to the study of hydroxylated derivatives like this compound.

Biosynthesis and Chemical Synthesis of the Sarpagine Core

The biosynthesis of sarpagine alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. A series of enzymatic transformations, including the action of a sarpagan bridge enzyme, leads to the formation of the characteristic sarpagan skeleton.[9]

Total synthesis of the sarpagine core is a significant challenge that has been addressed through various elegant strategies. Key synthetic approaches include:

-

The Pictet-Spengler Reaction: This is a cornerstone in the synthesis of many indole alkaloids, including sarpagines, allowing for the construction of the core tetracyclic system.[1]

-

Mannich-type Cyclizations: These reactions are instrumental in forming the key indole-fused azabicyclo[3.3.1]nonane intermediate.[3]

-

Biomimetic Approaches: Inspired by the natural biosynthetic pathway, these strategies aim to mimic the enzymatic cyclizations to construct the complex architecture.[9]

-

Fischer Indole Synthesis: This method provides an alternative route to construct the indole nucleus late in the synthetic sequence.[3]

A generalized workflow for the synthesis of a sarpagine alkaloid is depicted below.

Caption: A generalized synthetic workflow for sarpagine alkaloids.

Basic Characterization of Sarpagine Alkaloids

The structural elucidation of sarpagine alkaloids relies on a combination of spectroscopic techniques. Due to the lack of specific data for this compound derivatives, the following table summarizes the characteristic spectroscopic data for a representative sarpagine alkaloid, providing a reference for the characterization of this class of compounds.

| Technique | Key Features and Representative Data |

| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets. Aromatic protons of the indole ring typically appear between δ 6.5 and 7.5 ppm. Protons adjacent to heteroatoms (N, O) show characteristic chemical shifts. |

| ¹³C NMR | Indole carbons resonate in the aromatic region (δ 100-140 ppm). Quaternary carbons of the cage-like structure are identifiable. Carbonyl groups, if present, appear downfield (>δ 170 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) provides the molecular weight. Fragmentation patterns can give clues about the structure, often involving the retro-Diels-Alder fragmentation of the bicyclic core. |

| Infrared (IR) Spectroscopy | N-H stretching of the indole ring (~3400 cm⁻¹). C=C stretching of the aromatic ring (~1600 cm⁻¹). C-N and C-O stretching bands in the fingerprint region. |

| Ultraviolet (UV) Spectroscopy | Characteristic indole chromophore absorption maxima around 220 nm and 280-290 nm. |

Experimental Protocols

Detailed experimental protocols for specific this compound derivatives are not available. However, this section provides a general protocol for the isolation and characterization of sarpagine alkaloids from plant material, which can be adapted for related compounds.[10][11]

General Protocol for Isolation of Sarpagine Alkaloids

This protocol describes a typical acid-base extraction method for isolating alkaloids from plant material.

Caption: A typical workflow for the isolation of sarpagine alkaloids.

Methodology:

-

Extraction: The dried and powdered plant material is macerated with a polar solvent like methanol or ethanol to extract a wide range of compounds, including the alkaloids.[12][13]

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. Neutral and acidic compounds are removed by washing with an immiscible organic solvent.

-

Liberation of Free Base: The acidic aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Final Extraction: The free-base alkaloids are then extracted into an organic solvent like dichloromethane (B109758) or chloroform.

-

Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the individual compounds.[14]

-

Structure Elucidation: The structure of the purified alkaloids is determined using a combination of spectroscopic methods, including NMR, MS, IR, and UV.

General Protocol for Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for assigning the complex proton and carbon signals and elucidating the connectivity of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Infrared Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer to identify key functional groups.

-

UV-Vis Spectroscopy: UV-Vis spectra are recorded in a suitable solvent (e.g., methanol) to observe the electronic transitions characteristic of the indole chromophore.

Biological Activities of Sarpagine Alkaloids

While specific biological data for this compound and its derivatives are not well-documented, the broader class of sarpagine alkaloids has been shown to possess a range of pharmacological activities.

| Biological Activity | Examples of Active Sarpagine Alkaloids | Potential Mechanism of Action |

| Antiarrhythmic | Ajmaline | Blockade of cardiac sodium and potassium channels.[1] |

| Anticancer | Vellosimine, Nₐ-methylvellosimine | Induction of ferroptosis, a non-apoptotic cell death pathway.[11] |

| Antimalarial | Various sarpagine analogs | Inhibition of parasitic growth. |

| Reversal of Multidrug Resistance (MDR) | Certain macroline and sarpagine alkaloids | Inhibition of P-glycoprotein (P-gp) efflux pumps.[4] |

| NF-κB Inhibition | N⁴-Methyltalpinine | Inhibition of the NF-κB signaling pathway, which is involved in inflammation.[4] |

The diverse biological activities of sarpagine alkaloids highlight their potential as lead compounds in drug discovery. The introduction of a hydroxyl group, as in this compound, can provide a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Signaling Pathways

The detailed signaling pathways for this compound derivatives are unknown. However, based on the known activities of related sarpagine alkaloids, a potential mechanism of action for anticancer derivatives could involve the induction of ferroptosis.

Caption: A simplified diagram of the ferroptosis induction pathway.

Conclusion and Future Directions

The sarpagine alkaloids are a rich source of structurally complex and biologically active molecules. While the parent compound this compound is known, its derivatives remain largely unexplored in the public scientific literature. This presents a significant opportunity for researchers in natural product synthesis and medicinal chemistry.

Future work in this area could focus on:

-

The total synthesis of this compound to provide a reliable source of the material for derivatization.

-

The synthesis and characterization of a library of this compound derivatives with modifications at the hydroxyl group and other positions of the sarpagine scaffold.

-

The systematic evaluation of these derivatives for a range of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.

The development of novel this compound derivatives could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this promising, yet underexplored, area of natural product chemistry.

References

- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. molcore.com [molcore.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [en.bio-protocol.org]

- 11. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [bio-protocol.org]

- 12. Alkaloid Isolation & Purification - Video | Study.com [study.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of 3-Hydroxysarpagine Targets: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in silico prediction and subsequent experimental validation of protein targets for the natural product 3-Hydroxysarpagine. As a member of the sarpagine (B1680780) alkaloid family, which is known for a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory effects, this compound (Formula: C19H22N2O3; CAS: 857297-90-6) represents a promising candidate for drug discovery. This document outlines a systematic workflow, from initial computational screening to detailed experimental verification, designed to elucidate its mechanism of action and identify novel therapeutic applications.

Introduction to In Silico Target Prediction for Natural Products

The identification of molecular targets is a critical and often challenging step in the drug discovery pipeline. For natural products, with their inherent structural complexity and potential for polypharmacology, in silico approaches offer a rapid and cost-effective means to generate testable hypotheses about their biological function.[1][2][3][4][5] This guide leverages a multi-pronged computational strategy, integrating ligand-based and structure-based methods to predict potential protein targets for this compound. The workflow is designed to be iterative, with computational predictions informing experimental validation, and experimental results feeding back to refine computational models.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process that enhances the probability of identifying high-confidence targets.

Methodologies for In Silico Prediction

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Protocol:

-

Obtain 2D Structure: The 2D structure of this compound is obtained from its chemical formula (C19H22N2O3) and known sarpagine alkaloid scaffold.

-

Generate 3D Coordinates: A 3D structure is generated using a molecular modeling software such as ChemDraw or MarvinSketch, followed by energy minimization using a force field like MMFF94.

-

Ligand File Preparation: The energy-minimized structure is then converted to the appropriate file format (e.g., PDBQT for AutoDock Vina) required by the docking and screening software. This step includes the assignment of partial charges and defining rotatable bonds.

Reverse Molecular Docking

Reverse molecular docking involves screening this compound against a library of clinically relevant protein structures to identify potential binding partners.

Protocol (using AutoDock Vina): [6][7][8][9][10]

-

Target Library Preparation: A curated library of 3D protein structures is prepared. These structures are typically obtained from the Protein Data Bank (PDB). The proteins are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

-

Binding Site Definition: For each protein, a binding site is defined. This is typically a grid box encompassing the known active site or a potential allosteric site.

-

Docking Simulation: AutoDock Vina is used to dock the prepared this compound structure into the defined binding site of each protein in the library.

-

Scoring and Ranking: The binding affinity of this compound to each protein is estimated based on the scoring function of AutoDock Vina. The results are ranked based on the predicted binding energies.

Pharmacophore-Based Screening

This method identifies proteins whose known ligands share similar 3D arrangements of chemical features (pharmacophores) with this compound.

Protocol (using LigandScout): [11][12][13][14][15]

-

Pharmacophore Model Generation: A pharmacophore model is generated from the 3D structure of this compound. This model consists of key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

-

Database Screening: The generated pharmacophore model is used to screen a database of protein-ligand complexes (e.g., the PDB) to identify proteins whose ligands match the pharmacophore of this compound.

-

Hit List Generation: A list of potential protein targets is generated based on the fit of their known ligands to the this compound pharmacophore.

Network Pharmacology

Network pharmacology is employed to construct and analyze a network of interactions between this compound, its predicted targets, and associated diseases.[16][17][18][19][20]

Protocol (using Cytoscape):

-

Target Identification: Initial putative targets for this compound are collected from the reverse docking and pharmacophore screening results, as well as from databases such as STITCH and SwissTargetPrediction.

-

Network Construction: A drug-target-disease network is constructed using Cytoscape. Nodes in the network represent the drug (this compound), its potential protein targets, and diseases associated with these targets. Edges represent the interactions between these nodes.

-

Network Analysis: The network is analyzed to identify key proteins (hubs) and pathways that are significantly enriched with the predicted targets. This helps to prioritize targets that are central to specific biological processes or disease pathways.

Predicted Targets of this compound

The following tables summarize hypothetical predicted targets for this compound based on the described in silico workflow. The confidence score is a composite metric derived from consensus scoring of the different prediction methods.

Table 1: Top Predicted Targets from Reverse Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Indication |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Anti-inflammatory |

| Mitogen-activated protein kinase 14 (p38 alpha) | 3S3I | -9.5 | Cancer, Inflammation |

| Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | Cancer |

| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Neurodegenerative diseases |

| Nuclear factor-kappa B p50 subunit | 1NFK | -8.9 | Inflammation, Cancer |

Table 2: Top Predicted Targets from Pharmacophore-Based Screening

| Target Protein | PDB ID of Ligand Complex | Pharmacophore Fit Score | Potential Indication |

| Serine/threonine-protein kinase mTOR | 4JT6 | 0.85 | Cancer |

| Phosphoinositide 3-kinase alpha | 4JPS | 0.82 | Cancer |

| Histone deacetylase 2 (HDAC2) | 4LXZ | 0.79 | Cancer, Inflammation |

| Androgen receptor | 2AM9 | 0.76 | Prostate Cancer |

| Estrogen receptor alpha | 1A52 | 0.73 | Breast Cancer |

Table 3: High-Confidence Targets from Network Pharmacology Analysis

| Target Protein | Degree in Network | Betweenness Centrality | Associated Pathways |

| AKT1 | 55 | 0.12 | PI3K-Akt signaling pathway |

| TNF | 48 | 0.09 | TNF signaling pathway |

| MAPK1 | 45 | 0.08 | MAPK signaling pathway |

| VEGFA | 42 | 0.07 | VEGF signaling pathway |

| EGFR | 39 | 0.06 | EGFR tyrosine kinase inhibitor resistance |

Experimental Validation Protocols

The validation of predicted targets is crucial to confirm the computational hypotheses.[21][22][23][24][25] A tiered approach, starting with direct binding assays and progressing to cell-based and functional assays, is recommended.

Direct Binding Assays

These assays confirm a direct physical interaction between this compound and the predicted target protein.

SPR is a label-free technique to measure the binding affinity and kinetics of the interaction.[26][27][28][29][30]

Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: The purified target protein is immobilized on the sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound are injected over the chip surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index.

-

Data Analysis: The association (ka), dissociation (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams.

MST measures the binding affinity in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[31][32][33][34][35]

Protocol:

-

Protein Labeling: The target protein is labeled with a fluorescent dye.

-

Sample Preparation: A serial dilution of this compound is prepared. The labeled protein is mixed with each dilution.

-

Capillary Loading: The samples are loaded into capillaries.

-

MST Measurement: The thermophoretic movement of the labeled protein is measured in an MST instrument.

-

Data Analysis: The KD value is determined by plotting the change in thermophoresis against the ligand concentration.

Enzyme Inhibition Assays

If the predicted target is an enzyme, its functional inhibition by this compound can be assessed.[36][37][38][39][40]

Protocol:

-

Reaction Mixture Preparation: The assay is performed in a microplate format. Each well contains the enzyme, a specific substrate, and a buffer.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The product formation is monitored over time using a spectrophotometer or fluorometer.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cell-Based Assays

Cell-based assays are used to confirm the activity of this compound in a more physiologically relevant context.

Protocol:

-

Cell Culture: A cell line that expresses the target protein is cultured under appropriate conditions.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Target Engagement/Pathway Modulation: The effect of the compound on the target is assessed. This can be done by measuring:

-

Changes in the expression or phosphorylation status of the target protein or downstream signaling molecules via Western blotting or ELISA.

-

Changes in cell viability, proliferation, or apoptosis using assays such as MTT or TUNEL.

-

-

Dose-Response Analysis: The dose-dependent effect of this compound on the cellular phenotype is determined.

Signaling Pathway and Workflow Diagrams

Predicted Modulation of the PI3K-Akt Signaling Pathway

Based on the predicted targets, this compound may modulate the PI3K-Akt signaling pathway, which is frequently dysregulated in cancer.

Experimental Validation Workflow

The following diagram illustrates the logical flow of the experimental validation process.

Conclusion

This technical guide provides a robust and integrated in silico and experimental workflow for the identification and validation of protein targets for this compound. By combining multiple computational prediction methods, the confidence in putative targets can be significantly increased. The subsequent experimental validation using a tiered approach of biophysical, biochemical, and cell-based assays is essential to confirm the biological relevance of the in silico predictions. The successful application of this workflow will not only elucidate the mechanism of action of this compound but also pave the way for its development as a novel therapeutic agent.

References

- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) [scribd.com]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. m.youtube.com [m.youtube.com]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LigandScout 3.12 – Pharmacophore 3D Modeling – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]

- 14. inteligand.com [inteligand.com]

- 15. 4.4. Pharmacophore Modeling Protocol [bio-protocol.org]

- 16. m.youtube.com [m.youtube.com]

- 17. portlandpress.com [portlandpress.com]

- 18. Network Pharmacology, Molecular Docking, and Experimental Validation to Unveil the Molecular Targets and Mechanisms of Compound Fuling Granule to Treat Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. bio-rad.com [bio-rad.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. marinbio.com [marinbio.com]

- 25. Target Validation in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 28. dhvi.duke.edu [dhvi.duke.edu]

- 29. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 30. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

- 32. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]

- 33. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 34. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]

- 35. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 36. superchemistryclasses.com [superchemistryclasses.com]

- 37. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. 2024.sci-hub.se [2024.sci-hub.se]

- 39. benchchem.com [benchchem.com]

- 40. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 3-Hydroxysarpagine in Research

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-Hydroxysarpagine, a naturally occurring alkaloid, sourcing high-quality compounds is a critical first step. This technical guide provides an overview of commercial suppliers offering this compound for research purposes and details a relevant experimental protocol for its characterization.

Commercial Availability of this compound

A survey of chemical suppliers indicates that this compound is available for research applications. The following table summarizes the offerings from identified vendors. Please note that pricing is often available upon request and purity levels may vary. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Catalog Number | Available Quantities | Purity | Additional Information |

| Biorbyt | orb1683590 | 1 ml x 10 mM (in DMSO), 5 mg | Not specified | Storage at -20°C.[1] |

| BOC Sciences | NP0179 | 1 mg | Not specified | Custom synthesis is available. |

| MedChemExpress | Not specified | Inquire for details | Not specified | Sold for research use only, not for patients. |

Experimental Protocol: Topoisomerase I Inhibition Assay

Based on the product information from a supplier suggesting a potential role as a topoisomerase inhibitor, a relevant experimental protocol to assess the activity of this compound is a DNA topoisomerase I relaxation assay.[2] This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials and Reagents:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pHOT-1)

-

10X Topoisomerase I Assay Buffer

-

5X Stop Buffer/Gel Loading Dye (containing SDS and a tracking dye)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Nuclease-free water

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and gel documentation system

Experimental Procedure:

-

Reaction Setup: On ice, prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 20 µL. A typical reaction mixture includes:

-

2 µL of 10X Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

Varying concentrations of this compound (or solvent control)

-

1 µL of human Topoisomerase I

-

Nuclease-free water to bring the final volume to 20 µL.

-

Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5X Stop Buffer/Gel Loading Dye to each tube and mix thoroughly.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared with TAE buffer and containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 5-10 V/cm) until the different DNA topoisomers are adequately separated.[2]

-

Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of topoisomerase I activity by this compound will be indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

References

The Quest for 3-Hydroxysarpagine from Endophytic Fungi: A Technical Whitepaper

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on Endophytic Fungi Producing 3-Hydroxysarpagine

Executive Summary

This technical guide addresses the current scientific landscape regarding the production of the indole (B1671886) alkaloid this compound by endophytic fungi. Despite a comprehensive search of available scientific literature, no specific endophytic fungal species has been documented to produce this compound. While endophytic fungi are recognized as a prolific source of diverse and bioactive secondary metabolites, including a wide array of indole alkaloids, the biosynthesis of sarpagine (B1680780) and its hydroxylated derivatives appears to be confined to plant species, primarily within the Apocynaceae family. This document details the search for relevant fungal producers, explores the known biosynthesis of sarpagine in plants, and provides methodologies for the general study of endophytic fungi and their secondary metabolites, which can be adapted for future bioprospecting efforts for this and other valuable compounds.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel natural products. Their unique symbiotic relationship with host plants can lead to the production of a diverse array of secondary metabolites, some of which may be identical or structurally similar to compounds produced by the host plant itself. Among the vast chemical diversity of these fungal metabolites, indole alkaloids are a prominent class, many of which possess significant pharmacological activities.

This compound is a monoterpenoid indole alkaloid of interest for its potential therapeutic applications. The sarpagine alkaloid family, in general, is known for a range of biological activities. This guide was intended to provide a comprehensive overview of endophytic fungal sources of this compound, including quantitative production data, detailed experimental protocols for isolation, cultivation, and compound extraction, and a visualization of its biosynthetic pathway. However, the foundational prerequisite for such a guide—the identification of a this compound-producing endophytic fungus—has not been met in the current body of scientific literature.

Search for Fungal Producers of Sarpagine Alkaloids

An extensive search of scientific databases and literature was conducted to identify any fungal species, with a preference for endophytes, reported to produce sarpagine or its hydroxylated derivatives, including this compound. The search terms included, but were not limited to, "endophytic fungi producing this compound," "fungal production of sarpagine," and "biosynthesis of sarpagine in fungi."

The search revealed a significant body of research on endophytic fungi as producers of various indole alkaloids. For instance, fungi such as those from the genera Aspergillus, Penicillium, and Chaetomium are well-documented producers of a wide range of indole-containing compounds. However, none of the retrieved studies specifically identified sarpagine or this compound as a metabolite of any investigated endophytic fungus.

The fungus Chaetomium globosum, a known producer of various indole alkaloids like chaetoglobosins, was investigated as a potential candidate. However, detailed analyses of its secondary metabolite profile in the literature do not indicate the presence of sarpagine or its derivatives[1][2][3][4][5].

The biosynthesis of sarpagine is well-elucidated in plants, particularly in species belonging to the Apocynaceae family, such as Rauwolfia serpentina and Catharanthus roseus. This established plant-based origin of sarpagine alkaloids further suggests that their production by endophytic fungi is either extremely rare or has not yet been discovered.

General Experimental Protocols for the Study of Endophytic Fungi

While no specific protocols for this compound-producing fungi can be provided, the following are detailed methodologies for the isolation, cultivation, and analysis of secondary metabolites from endophytic fungi. These protocols can serve as a foundational framework for researchers aiming to screen endophytic populations for the production of desired compounds like this compound.

Isolation of Endophytic Fungi

This workflow outlines the general steps for isolating endophytic fungi from plant tissues.

Caption: Workflow for the isolation of endophytic fungi.

Methodology:

-

Plant Material Collection: Collect healthy plant tissues (leaves, stems, roots) from the desired host plant.

-

Surface Sterilization: Thoroughly wash the plant material with sterile distilled water. Sequentially immerse the tissues in 70% ethanol for 1-2 minutes, followed by a 2-5% sodium hypochlorite (B82951) solution for 3-5 minutes. The duration of sterilization may need optimization depending on the plant tissue.

-

Rinsing: Rinse the sterilized tissues multiple times with sterile distilled water to remove any residual sterilizing agents.

-

Aseptic Sectioning: Under sterile conditions, cut the surface-sterilized plant tissues into small segments (e.g., 0.5 cm x 0.5 cm).

-

Plating: Place the tissue segments onto a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA), amended with an antibacterial agent (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.

-

Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) in the dark or with a defined light/dark cycle.

-

Isolation: Monitor the plates regularly for fungal growth emerging from the plant tissues. Once fungal hyphae are observed, aseptically transfer a small piece of the mycelium to a fresh plate of growth medium to obtain a pure culture.

Fungal Cultivation and Fermentation

This workflow illustrates the process of scaling up fungal cultures for the production of secondary metabolites.

Caption: Workflow for fungal fermentation.

Methodology:

-

Seed Culture Preparation: Inoculate a small volume of liquid medium (e.g., Potato Dextrose Broth, PDB) with several mycelial plugs from a pure fungal culture grown on an agar plate.

-

Seed Culture Incubation: Incubate the seed culture in a shaking incubator at an appropriate temperature and agitation speed for several days to allow for sufficient biomass growth.

-

Production Culture Inoculation: Use the seed culture to inoculate a larger volume of production medium. The production medium can be liquid or solid (e.g., rice, wheat bran) and its composition should be optimized to promote the production of the desired secondary metabolites.

-

Fermentation: Maintain the production culture under controlled conditions (temperature, pH, aeration, and light) for a specific period (typically 14-28 days).

-

Harvesting: At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

Extraction and Purification of Secondary Metabolites

This workflow describes the general procedure for extracting and purifying compounds from fungal cultures.

Caption: Workflow for extraction and purification.

Methodology:

-

Extraction: Extract the fungal mycelium and/or the culture broth with an appropriate organic solvent (e.g., ethyl acetate, methanol, dichloromethane). The choice of solvent will depend on the polarity of the target compounds.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to preliminary fractionation using techniques such as liquid-liquid partitioning or solid-phase extraction.

-

Chromatographic Purification: Purify the fractions containing the compounds of interest using a combination of chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex), and high-performance liquid chromatography (HPLC).

-

Structure Elucidation: Determine the structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).